4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid

Description

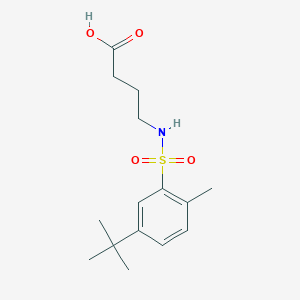

4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid (CAS 735297-18-4) is a sulfonamide derivative characterized by a butanoic acid backbone linked to a substituted benzenesulfonamide group. Its molecular formula is C₁₅H₂₃NO₄S, with a molecular weight of 313.41 g/mol . The structure features a bulky tert-butyl group at the 5-position and a methyl group at the 2-position on the benzene ring, distinguishing it from simpler sulfonamido butanoic acid analogs. This compound’s unique substituents likely influence its physicochemical properties, such as lipophilicity and steric hindrance, which are critical for interactions in biological or chemical systems.

Properties

IUPAC Name |

4-[(5-tert-butyl-2-methylphenyl)sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-11-7-8-12(15(2,3)4)10-13(11)21(19,20)16-9-5-6-14(17)18/h7-8,10,16H,5-6,9H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNXKZAKYDYDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 5-tert-butyl-2-methylbenzenesulfonyl chloride and butanoic acid.

Reaction Conditions: The sulfonyl chloride is reacted with butanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas, particularly in anti-inflammatory and antimicrobial applications.

Anti-inflammatory Activity :

- Recent studies have indicated that 4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In vitro assays demonstrated a significant reduction in cytokine production when cells were treated with this compound alongside lipopolysaccharide (LPS) stimuli .

Antimicrobial Efficacy :

- The compound has been tested against several bacterial strains. For instance, it exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial potency.

Immunological Applications

The compound has been evaluated as a co-adjuvant in vaccination studies. It enhances antigen-specific immune responses when used with monophosphoryl lipid A (MPLA) in murine models. This suggests its potential role in vaccine formulations to improve efficacy .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of sulfonamide compounds, including this one, has revealed critical insights into how modifications can enhance biological activity. For instance, the introduction of different substituents on the phenyl rings significantly affects the compound's ability to activate NF-κB signaling pathways .

Data Tables

| Application Area | Activity | Tested Strains/Models | Results |

|---|---|---|---|

| Anti-inflammatory | Cytokine inhibition | Murine macrophages | Significant reduction in cytokines |

| Antimicrobial | Bacterial inhibition | Staphylococcus aureus, E. coli | MIC = 32 µg/mL |

| Immunological | Immune response enhancement | Murine models | Enhanced antibody production with MPLA |

Case Study 1: Anti-inflammatory Effects

In a controlled study, murine models were administered varying doses of this compound prior to LPS exposure. Results indicated a dose-dependent reduction in paw edema, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Vaccine Co-adjuvant

A study conducted on mice evaluated the efficacy of this compound as a vaccine adjuvant alongside MPLA. The results showed a statistically significant increase in ovalbumin-specific immunoglobulin responses compared to controls receiving MPLA alone, suggesting enhanced immunogenicity due to the compound's co-adjuvant properties .

Mechanism of Action

The mechanism of action of 4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butanoic acid moiety may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following sulfonamido butanoic acid derivatives share structural similarities but differ in substituents and stereochemistry:

Key Structural Differences:

- Substituent Effects: The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to the methyl (CAS 1213-42-9) or trifluoromethyl (CAS 85844-93-5) groups.

- Stereochemistry : CAS 17360-25-7 introduces a chiral center at the C2 position, which may influence biological activity (e.g., enantioselective enzyme inhibition) .

Physicochemical Properties and Implications

- Lipophilicity : The tert-butyl group in the target compound likely confers higher logP values compared to analogs with smaller substituents, suggesting improved membrane permeability .

- Acidity : The CF₃ group in CAS 85844-93-5 lowers the pKa of the sulfonamide proton, enhancing solubility in polar solvents .

- Steric Effects : The tert-butyl group in the target compound may hinder interactions with flat binding pockets (e.g., enzyme active sites) compared to less bulky analogs like CAS 1213-42-9 .

Limitations and Future Research Directions

- Data Gaps: No experimental data directly compare the biological activity of these compounds. Studies on metabolic stability, toxicity, and target binding are needed.

- Synthetic Accessibility : The tert-butyl group may complicate synthesis compared to methyl or CF₃ analogs, requiring optimization for scalable production .

Biological Activity

4-(5-Tert-butyl-2-methylbenzenesulfonamido)butanoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a butanoic acid backbone substituted with a sulfonamide group, which is known to influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits characteristics typical of sulfonamides, including the ability to interact with various biological targets. The tert-butyl and methyl groups contribute to its lipophilicity, potentially enhancing membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Sulfonamide compounds are known to inhibit the activity of certain enzymes involved in metabolic pathways, particularly those related to bacterial growth and inflammation. The mechanism often involves competitive inhibition, where the compound mimics substrate molecules, thereby blocking enzyme activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains by interfering with folate synthesis pathways. A study demonstrated that compounds with similar structures effectively inhibited bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis .

Anti-inflammatory Effects

Sulfonamides have also been explored for their anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This action can reduce inflammation in conditions such as arthritis and other inflammatory diseases.

Case Studies

- In Vitro Studies : In vitro assays using various human cell lines have shown that this compound can reduce the expression of inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating chronic inflammatory conditions.

- Animal Models : In murine models of infection, administration of this compound resulted in reduced bacterial load and improved survival rates compared to controls, indicating its efficacy as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is heavily influenced by their structural components. SAR studies have indicated that modifications at the aromatic ring and the sulfonamide nitrogen can enhance or diminish biological activity. For instance, substituents that increase lipophilicity tend to improve membrane penetration and bioavailability, while those that enhance hydrogen bonding can improve binding affinity to target enzymes .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition |

| Sulfanilamide | Antimicrobial | Dihydropteroate synthase inhibition |

| Trimethoprim | Antimicrobial | Dihydrofolate reductase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.